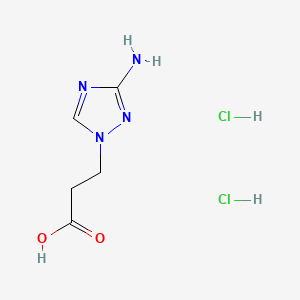
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound that features a triazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield . This method has been shown to be effective in reducing reaction times and improving product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically require controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Aplicaciones Científicas De Investigación
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it inhibits catalase, leading to an increase in hydrogen peroxide levels, which can induce oxidative stress . This compound can also interact with enzymes involved in histidine biosynthesis, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1,2,4-triazole: A closely related compound with similar inhibitory properties.
2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid:
Uniqueness
What sets 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions. Its ability to act as both an inhibitor and a building block for more complex molecules makes it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C5H10Cl2N4O2 |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3-(3-amino-1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-5-7-3-9(8-5)2-1-4(10)11;;/h3H,1-2H2,(H2,6,8)(H,10,11);2*1H |
Clave InChI |
FPBXFWXXDYPUGN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CCC(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)








